molecular formula C14H18N4O3 B2704056 3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-20-3

3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2704056
CAS No.: 899751-20-3
M. Wt: 290.323
InChI Key: KDVPHETVNOXBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the class of oxazolo[2,3-f]purines. This compound is characterized by its unique fused ring structure, which combines an oxazole ring with a purine base. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine base, followed by the introduction of the oxazole ring. Key steps include:

    Formation of the Purine Base: The synthesis begins with the construction of the purine scaffold, often using starting materials such as guanine or adenine derivatives. These are subjected to alkylation reactions to introduce the isopentyl and methyl groups at the desired positions.

    Oxazole Ring Formation: The oxazole ring is introduced through cyclization reactions involving appropriate precursors. This step often requires the use of reagents like phosphorus oxychloride (POCl3) and amines under controlled conditions.

    Final Assembly: The final step involves the coupling of the oxazole and purine moieties, typically through condensation reactions facilitated by catalysts or activating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine or oxazole rings, facilitated by reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to alterations in cellular pathways, influencing processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-isopropyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
  • 3-isobutyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
  • 3-isopentyl-1,7-dimethylthiazolo[2,3-f]purine-2,4(1H,3H)-dione

Uniqueness

Compared to its analogs, 3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione may exhibit unique biological activities due to the specific positioning of its isopentyl group. This structural variation can influence its binding affinity and specificity towards molecular targets, potentially leading to distinct pharmacological profiles.

Properties

IUPAC Name

4,7-dimethyl-2-(3-methylbutyl)purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-8(2)5-6-17-12(19)10-11(16(4)14(17)20)15-13-18(10)7-9(3)21-13/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVPHETVNOXBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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